

Pal-Glu(OSu)-OH chemical structure and properties

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Compound of Interest

Compound Name: Pal-Glu(OSu)-OH

Cat. No.: B11928618

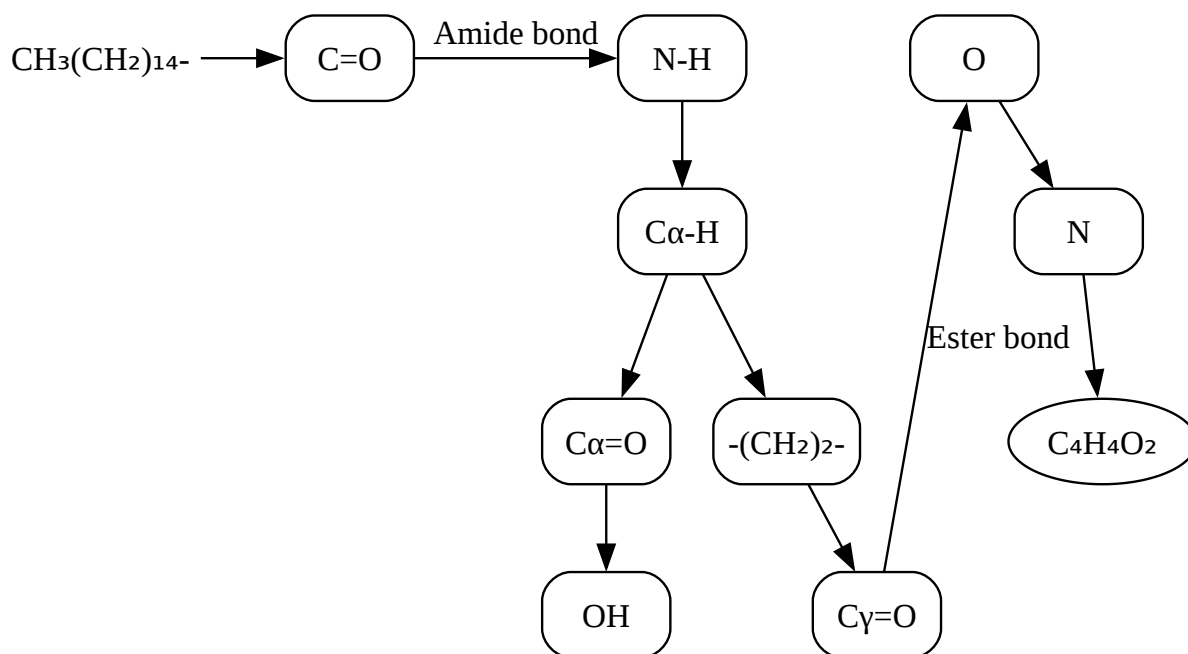
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An In-depth Technical Guide to Pal-Glu(OSu)-OH

Pal-Glu(OSu)-OH, with the IUPAC name (2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid, is a crucial chemical intermediate primarily utilized in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.^{[1][2][3][4][5]} This guide provides a detailed overview of its chemical structure, properties, and its application in peptide chemistry.

Chemical Structure and Identifiers

Pal-Glu(OSu)-OH is composed of three key moieties: a palmitoyl group (a 16-carbon fatty acid chain), a glutamic acid residue, and an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that facilitates the conjugation of the palmitoyl-glutamic acid side chain to primary amino groups, such as the epsilon-amino group of a lysine residue in a peptide chain.



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Table 1: Chemical Identifiers for **Pal-Glu(OSu)-OH**

Identifier	Value	Source
IUPAC Name	(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid	
CAS Number	294855-91-7	
Molecular Formula	C ₂₅ H ₄₂ N ₂ O ₇	
Synonyms	Pal-Glu(OSu)-OH, (S)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxo-2-palmitamidopentanoic acid, N-Palmitoyl-L-glutamic acid γ -succinimidyl ester	

Physicochemical Properties

The physicochemical properties of **Pal-Glu(OSu)-OH** are summarized in the table below. These properties are essential for its handling, storage, and reaction setup.

Table 2: Physicochemical Properties of **Pal-Glu(OSu)-OH**

Property	Value	Source
Molecular Weight	482.6 g/mol	
Solubility	DMSO: 116.67 mg/mL (241.75 mM)	
Storage Temperature	-20°C	
Purity	≥98%	

Experimental Protocols

While a detailed, standalone synthesis protocol for **Pal-Glu(OSu)-OH** is not readily available in the public domain, information from patents describes the synthesis of its tert-butyl protected precursor, Pal-Glu(OSu)-OtBu, and its subsequent use in solid-phase peptide synthesis (SPPS).

Synthesis of Pal-Glu(OSu)-OtBu

The synthesis of the liraglutide side chain crude product, Palmitoyl-Glu(OSu)-OtBu, involves the reaction of Palmitoyl-Glu-OtBu with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-diisopropylcarbodiimide (DIC).

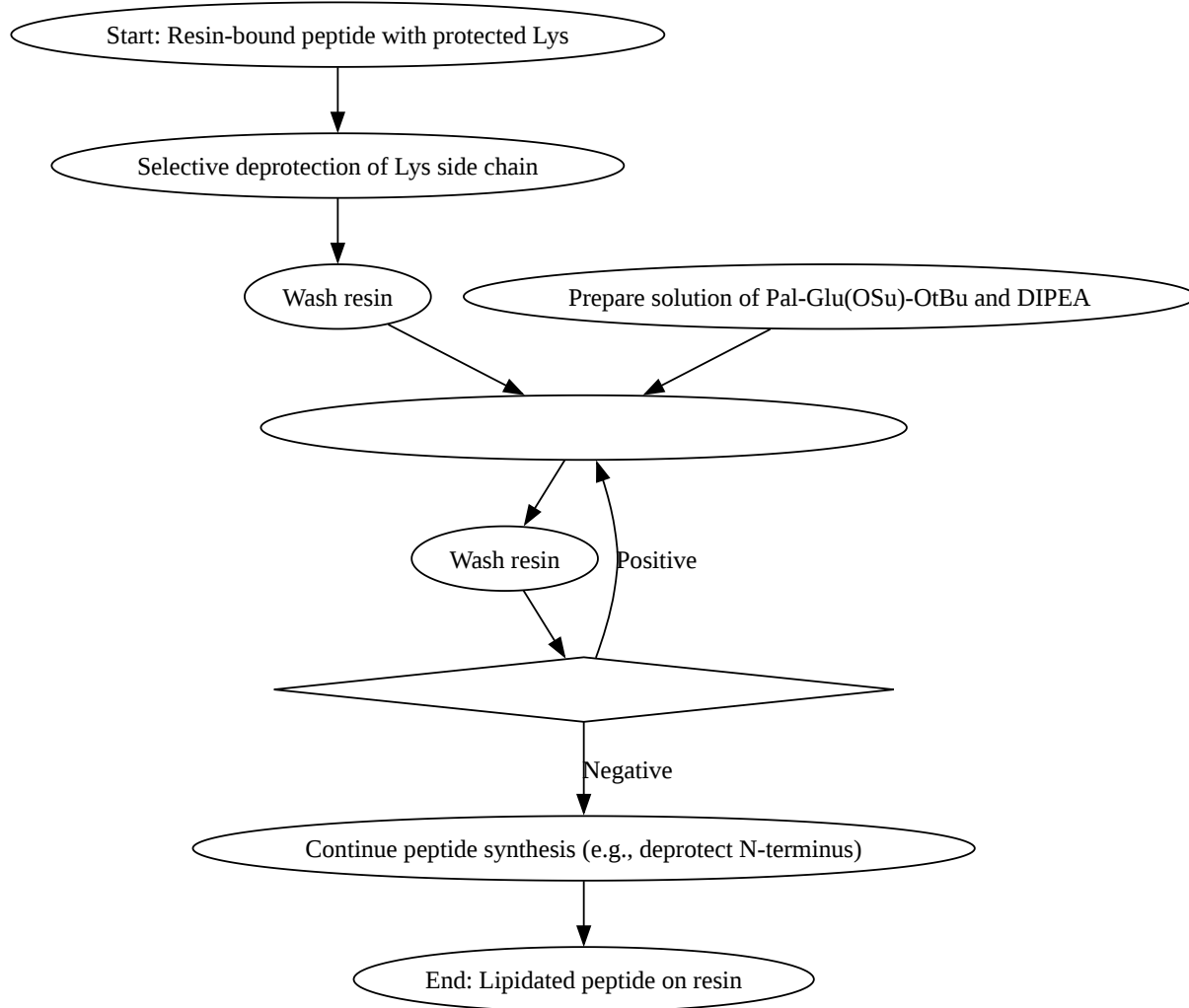
- Materials: Palmitoyl-Glu-OtBu, N-hydroxysuccinimide (NHS), N,N'-diisopropylcarbodiimide (DIC), Dichloromethane (DCM), and an acidic aqueous solution (e.g., 10% citric acid).
- Procedure:
 - Dissolve Palmitoyl-Glu-OtBu and NHS in dichloromethane.
 - Add N,N'-diisopropylcarbodiimide dropwise to the solution.

- Maintain the reaction at room temperature for several hours.
- Filter the reaction mixture to remove by-products.
- Wash the filtrate with an acidic aqueous solution and then with water.
- Concentrate the organic phase to dryness.
- Recrystallize the crude product from a suitable solvent (e.g., methanol, n-propanol, or n-butanol) to obtain high-purity Palmitoyl-Glu(OSu)-OtBu.

Coupling of Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of the palmitoyl-glutamic acid side chain to a lysine residue on a resin-bound peptide, as described in the context of liraglutide synthesis.

- Materials: Peptide-resin with a deprotected lysine side chain, Pal-Glu(OSu)-OtBu, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
- Procedure:
 - Swell the peptide-resin in the appropriate solvent (DCM or DMF).
 - Remove the protecting group (e.g., Alloc) from the side chain of the target lysine residue.
 - Wash the resin extensively with the solvent.
 - Prepare a solution of Pal-Glu(OSu)-OtBu and DIPEA in the reaction solvent.
 - Add the solution to the resin and allow it to react for several hours at room temperature.
 - Monitor the reaction completion using a ninhydrin test.
 - Once the reaction is complete, wash the resin thoroughly to remove excess reagents.



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Applications

The primary application of **Pal-Glu(OSu)-OH** is as a key intermediate in the synthesis of liraglutide. In this context, it serves as the acylating agent to introduce the fatty acid side chain onto the lysine residue of the GLP-1 analogue. This lipidation is a critical modification that enhances the therapeutic properties of the peptide by promoting non-covalent binding to albumin in the bloodstream, which in turn extends its plasma half-life and allows for once-daily administration.

The underlying principle of using an N-hydroxysuccinimide ester for acylation is a widely applicable bioconjugation strategy. Therefore, **Pal-Glu(OSu)-OH** or similar activated fatty acid derivatives can be employed in drug development and research to:

- Improve the pharmacokinetic profile of peptide and protein therapeutics.
- Enhance the binding of molecules to cell membranes or other hydrophobic environments.
- Develop targeted drug delivery systems.

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